

In Vitro Metabolic Stability of Divarasib Adipate: A Technical Overview

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Compound of Interest						
Compound Name:	Divarasib adipate					
Cat. No.:	B12387609	Get Quote				

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Abstract

Divarasib (formerly GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various cancers.[1][2] Its adipate salt form is under clinical investigation. Understanding the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life and clearance. This technical guide provides an in-depth overview of the methodologies used to determine the in vitro half-life of investigational compounds like **Divarasib adipate**. While specific quantitative in vitro half-life data for **Divarasib adipate** is not publicly available, this document outlines the standard experimental protocols and data presentation formats relevant to its evaluation.

Introduction to Divarasib and In Vitro Half-Life

Divarasib is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK pathway.[3] Preclinical studies have demonstrated that Divarasib is significantly more potent and selective for KRAS G12C mutant cells compared to wild-type cells.[1][2]

The in vitro half-life (t½) of a compound is a critical parameter determined during preclinical drug development. It measures the time required for 50% of the parent compound to be



metabolized by liver enzymes in a controlled laboratory setting. This is typically assessed using liver microsomes or hepatocytes.[4][5][6][7] A shorter in vitro half-life generally suggests rapid metabolism and potentially lower bioavailability in vivo, while a longer half-life indicates greater metabolic stability.

Data Presentation: In Vitro Metabolic Stability

The following table illustrates a hypothetical data summary for the in vitro metabolic stability of a compound like **Divarasib adipate**, as determined in human liver microsomes and hepatocytes.

System	Analyte	Initial Concentr ation (µM)	Incubatio n Time (min)	% Remainin g (at final timepoint)	Calculate d In Vitro Half-life (t½, min)	Intrinsic Clearanc e (CLint, µL/min/m g protein or per 10^6 cells)
Human Liver Microsome s	Divarasib	1	60	45	55	12.6
Human Hepatocyte s	Divarasib	1	120	30	85	8.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for **Divarasib adipate**.

Experimental Protocols In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the phase I metabolic stability of a compound.



3.1.1. Materials and Reagents

- Divarasib adipate
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
- LC-MS/MS system for analysis

3.1.2. Experimental Procedure

- Preparation of Solutions: Prepare a stock solution of **Divarasib adipate** in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.
- Incubation: In a 96-well plate, pre-incubate Divarasib adipate (final concentration, e.g., 1 μM) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[8]
- Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the remaining concentration of **Divarasib adipate** in each sample using a validated LC-MS/MS method.



• Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the rate constant of elimination (k). The in vitro half-life is calculated using the formula: t½ = 0.693 / k.[9][10]

In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.

3.2.1. Materials and Reagents

- Divarasib adipate
- Cryopreserved human hepatocytes
- Hepatocyte plating and incubation media (e.g., Williams' Medium E)
- · Control compounds
- LC-MS/MS system for analysis

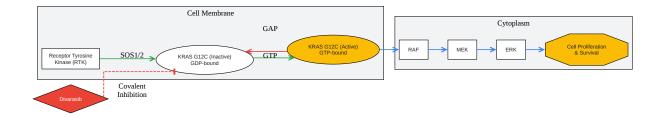
3.2.2. Experimental Procedure

- Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
- Incubation: Replace the plating medium with incubation medium containing Divarasib adipate (final concentration, e.g., 1 μM).
- Time Points: Incubate the cells at 37°C in a humidified incubator. Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4][6]
- Sample Processing: Terminate the metabolic activity in the collected samples, typically by adding a cold organic solvent. Process the samples to remove cellular debris.
- LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound.



• Data Analysis: Calculate the in vitro half-life as described for the microsomal assay.

Visualizations Signaling Pathway

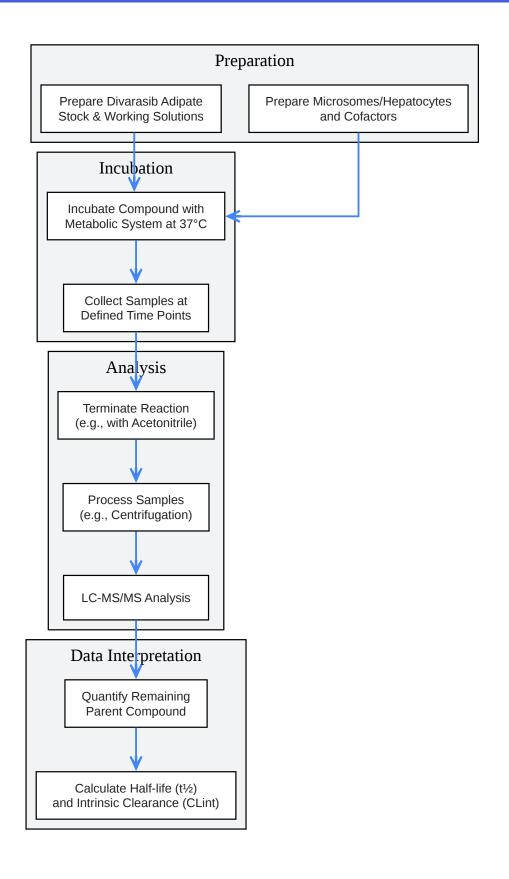


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Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.

Experimental Workflow





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Caption: Workflow for determining the in vitro metabolic stability.



Conclusion

The determination of in vitro half-life is a fundamental component of the preclinical assessment of new chemical entities like **Divarasib adipate**. The methodologies described herein, utilizing human liver microsomes and hepatocytes, represent the industry standard for evaluating metabolic stability. While specific data for **Divarasib adipate**'s in vitro half-life are not publicly available, the provided protocols and data representation formats offer a comprehensive guide for researchers in the field of drug development. The potent and selective nature of Divarasib as a KRAS G12C inhibitor underscores the importance of thoroughly characterizing its metabolic profile to support its ongoing clinical development.

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